Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-
Overview
Description
RuCl(S,S)-TsDPEN is a ruthenium-based complex that has gained significant attention in the field of asymmetric catalysis. The compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and imines. The complex consists of a ruthenium center coordinated to a chiral ligand, (S,S)-TsDPEN, and a mesitylene ligand, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RuCl(S,S)-TsDPEN typically involves the reaction of a ruthenium precursor with the chiral ligand (S,S)-TsDPEN and mesitylene. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated under reflux conditions, often in a solvent like ethanol or methanol, to facilitate the formation of the desired complex.
Industrial Production Methods: While specific industrial production methods for RuCl(S,S)-TsDPEN are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: RuCl(S,S)-TsDPEN is primarily known for its role in asymmetric hydrogenation reactions. It can catalyze the reduction of ketones and imines to their corresponding alcohols and amines, respectively. The complex is also involved in transfer hydrogenation reactions, where it facilitates the transfer of hydrogen from a donor molecule to the substrate.
Common Reagents and Conditions: The hydrogenation reactions catalyzed by RuCl(S,S)-TsDPEN typically require a hydrogen source, such as molecular hydrogen (H2) or a hydrogen donor like isopropanol. The reactions are often carried out under mild conditions, with temperatures ranging from room temperature to 80°C and pressures up to 10 bar. The presence of a base, such as potassium carbonate (K2CO3), can enhance the reaction rate and selectivity.
Major Products: The major products formed from the hydrogenation reactions catalyzed by RuCl(S,S)-TsDPEN are chiral alcohols and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
RuCl(S,S)-TsDPEN has a wide range of applications in scientific research, particularly in the fields of chemistry and medicine. In chemistry, it is used as a catalyst for asymmetric hydrogenation reactions, enabling the synthesis of chiral molecules with high enantiomeric purity. This is crucial for the production of enantiomerically pure drugs and other bioactive compounds.
In medicine, the complex has been explored for its potential in the synthesis of chiral pharmaceuticals. The ability to produce chiral intermediates with high selectivity makes it a valuable tool in drug development. Additionally, the complex has been studied for its potential use in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of RuCl(S,S)-TsDPEN involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral ligand (S,S)-TsDPEN plays a crucial role in determining the enantioselectivity of the reaction. The mesitylene ligand enhances the stability of the complex and facilitates the coordination of the substrate to the ruthenium center.
Comparison with Similar Compounds
RuCl(S,S)-TsDPEN is unique in its high efficiency and selectivity for asymmetric hydrogenation reactions. Similar compounds include other ruthenium-based complexes with chiral ligands, such as RuCl(R,R)-TsDPEN and RuCl(S,S)-Teth-TsDPEN. These compounds also exhibit high catalytic activity and selectivity, but the choice of ligand can influence the reaction conditions and the enantioselectivity of the products.
List of Similar Compounds:- RuCl(R,R)-TsDPEN
- RuCl(S,S)-Teth-TsDPEN
- RuCl(R,R)-Teth-TsDPEN
- RuCl(S,S)-TsDPEN
- RuCl(R,R)-TsDPEN
These compounds share similar structural features and catalytic properties, but their performance can vary depending on the specific reaction and conditions used.
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBOGZUDCYNOJ-XCPIVNJJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O2RuS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174813-81-1 | |
Record name | ((1S,2S)-2-amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine ruthenium chloride 1,3,5-trimethylbenzene complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of RuCl in the dynamic kinetic resolution of phthalides?
A1: RuCl acts as a chiral catalyst in the asymmetric transfer hydrogenation of phthalides []. It enables the selective addition of hydrogen to one enantiomer of the phthalide, leading to the formation of a specific enantiomer of the desired product, 3-(2-hydroxy-2-arylethyl)isobenzofuran-1(3H)-one, with a defined stereochemistry at the 1 and 3 positions []. This reaction is dynamic because racemization of the starting phthalide occurs under the reaction conditions, allowing for the theoretical conversion of all starting material into the desired enantiomer.
Q2: What are the advantages of using RuCl as a catalyst in this specific reaction?
A2: The research highlights several advantages of using this specific catalyst:
- High enantioselectivity: RuCl exhibits excellent enantiocontrol, leading to the formation of optically pure products [].
- Mild reaction conditions: The reaction proceeds effectively at a relatively low temperature (40°C), minimizing unwanted side reactions [].
- Broad substrate scope: The catalyst demonstrates compatibility with various phthalide derivatives, showcasing its versatility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.